5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide
Description
5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide (CAS: 1574485-90-7) is a synthetic small molecule with the molecular formula C23H23N3O3S and a molecular weight of 421.5 g/mol . Its structure comprises:
- A 5,6-dimethoxy-1-methylindole core, which is linked via a carboxamide group to
- A 2-(4-phenyl-1,3-thiazol-2-yl)ethyl side chain.
Properties
Molecular Formula |
C23H23N3O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C23H23N3O3S/c1-26-18-13-21(29-3)20(28-2)12-16(18)11-19(26)23(27)24-10-9-22-25-17(14-30-22)15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3,(H,24,27) |
InChI Key |
GGUQZYUSHBSBNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Coupling
A modified protocol using HATU as the coupling agent under microwave irradiation reduces reaction time:
Solid-Phase Synthesis
For high-throughput applications, the thiazole-ethylamine fragment can be immobilized on Wang resin . After coupling with the indole acid, cleavage with trifluoroacetic acid (TFA) yields the target compound.
Challenges and Optimization
-
Regioselectivity in thiazole synthesis: Use of α-bromoacetophenone ensures exclusive formation of the 4-phenyl regioisomer.
-
Amide bond stability: EDCI/DMAP minimizes racemization compared to DCC.
-
Scale-up considerations: Replacing DCM with 2-methyltetrahydrofuran improves environmental sustainability without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are common.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure features an indole moiety linked to a thiazole ring, which is known for contributing to various biological activities. The presence of methoxy groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that indole derivatives often exhibit significant anticancer properties. The thiazole moiety in this compound may enhance its efficacy against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the growth of human glioblastoma and melanoma cells. In one study, thiazole-integrated compounds demonstrated IC50 values indicating effective cytotoxicity against multiple cancer types, suggesting that the incorporation of thiazole into the indole framework could similarly enhance anticancer activity for this compound .
Anticonvulsant Properties
The anticonvulsant potential of similar thiazole-containing compounds has been explored extensively. Studies have shown that certain thiazole derivatives exhibit high anticonvulsant activity in animal models. The mechanism often involves modulation of neurotransmitter systems, which could be relevant for 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide as well .
Neuroprotective Effects
Indoles are recognized for their neuroprotective properties. Compounds with structural similarities have been reported to protect neuronal cells from oxidative stress and apoptosis. The unique structure of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide may allow it to exert similar protective effects in neurodegenerative conditions .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | Strong selectivity against A549 cells with IC50 values < 30 µM |
| Recent Thiazole Studies | Various thiazoles | Anticonvulsant | High efficacy in picrotoxin-induced models with significant protection indices |
| Indoles Review | Indole derivatives | Neuroprotective | Evidence of reduced apoptosis in neuronal cultures |
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
The compound shares core features with several indole- and thiazole-containing derivatives. Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations:
Methoxy Group Positioning: The 5,6-dimethoxy configuration on the indole core distinguishes the target compound from DS-30 (4,7-dimethoxy).
Thiazole Substitution : The 4-phenyl-thiazole in the target compound contrasts with DS-30’s 4-methyl-thiazole and ’s 4-thiophene-thiazole. Phenyl groups enhance hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
Linker Flexibility : The ethyl linker between the carboxamide and thiazole provides conformational flexibility compared to rigid oxadiazole linkers in ’s hybrids, possibly affecting target engagement .
DS-30 () :
- Exhibited high binding affinity to GMFB in a dose-dependent manner (Biocore analysis), suppressing osteoclast activity.
- Structural divergence (4,7-dimethoxy vs. 5,6-dimethoxy) suggests that methoxy positioning is critical for GMFB interaction. The phenyl group in the target compound may enhance hydrophobic interactions with protein pockets .
Thiazole-Oxadiazole Hybrids () :
- Demonstrated in vitro cytotoxic activity against cancer cell lines.
- The absence of an oxadiazole ring in the target compound may reduce cytotoxicity but improve selectivity for non-cancer targets (e.g., neurological or inflammatory pathways) .
Thiophene-Substituted Analog () :
- No direct activity data are provided, but such modifications are often explored to optimize pharmacokinetics .
Biological Activity
5,6-Dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor and anticonvulsant activities, through a review of recent studies and findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its structural components, including the indole and thiazole moieties. These functional groups are known to interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole rings. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for some thiazole derivatives have been reported as low as 1.61 µg/mL, indicating potent activity against cancer cells .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A431 (Human Epidermoid Carcinoma) | 1.61 | |
| Compound 9 | Jurkat (T-cell Leukemia) | 23.30 | |
| Compound 10 | U251 (Glioblastoma) | <10 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have also been documented. A study revealed that certain thiazole derivatives exhibited significant protection against seizures in animal models, suggesting that the presence of the thiazole ring enhances neuroprotective effects .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced Seizures | 100% Protection | |
| Compound B | Maximal Electroshock Seizures | Significant Reduction |
Structure-Activity Relationship (SAR)
The biological activity of 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide can be further understood through SAR studies. Modifications in the phenyl and thiazole rings significantly influence its potency. For example, the introduction of electron-donating groups on the phenyl ring has been shown to enhance cytotoxicity against cancer cells .
Case Studies
A recent case study explored the effects of this compound on human cancer cell lines, demonstrating that it induces apoptosis via mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing a dose-dependent response consistent with other thiazole derivatives .
Q & A
Q. What are the key steps and reagents for synthesizing 5,6-dimethoxy-1-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Indole core formation : Methoxy and methyl groups are introduced via alkylation or substitution reactions under controlled pH and temperature .
- Thiazole coupling : The thiazole moiety is attached using coupling agents like EDC or DCC in solvents such as DMF/DMSO, followed by purification via recrystallization or chromatography .
- Carboxamide linkage : Amide bond formation between the indole and thiazole-ethyl groups is achieved using activating agents, with reaction monitoring via TLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity (e.g., methoxy groups at C5/C6, methyl at N1) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to ensure purity (>95%) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates .
- Catalyst optimization : Use of Pd-based catalysts for cross-coupling reactions improves regioselectivity .
- Batch reactor conditions : Controlled temperature (60–80°C) and inert atmospheres reduce side reactions .
Q. How to resolve contradictions in purity data between HPLC and elemental analysis?
- Method calibration : Ensure HPLC mobile phase (e.g., acetonitrile/water with 0.1% TFA) matches compound polarity .
- Recrystallization refinement : Use DMF/acetic acid mixtures to remove non-volatile impurities .
- Mass balance analysis : Compare theoretical vs. isolated yields to identify unaccounted byproducts .
Q. What computational methods are suitable for studying target interactions?
- Molecular docking : Use AutoDock Vina to predict binding poses with proteins (e.g., COX-2, EGFR) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- Binding free energy calculations : MM-PBSA/GBSA to quantify affinity differences between analogs .
Q. How to assess compound stability under physiological conditions?
- pH stability tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates shelf stability) .
- Light sensitivity : UV-vis spectroscopy after exposure to UV-A/UV-B light .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Analog synthesis : Modify methoxy groups to ethoxy or halogens to evaluate electronic effects .
- Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to probe steric tolerance .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., carboxamide oxygen) using MOE .
Q. How to address regioselectivity challenges in functionalizing the indole core?
Q. What analytical approaches identify metabolic products in hepatic microsomes?
- LC-HRMS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) with mass accuracy <2 ppm .
- Isotope labeling : Use C-labeled compound to trace metabolic pathways .
- CYP enzyme inhibition assays : Identify isoforms (CYP3A4, CYP2D6) responsible for metabolism via fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
